![molecular formula C18H26O11 B12301738 2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol es un glucósido natural. Se deriva del orcinol, un compuesto fenólico, y está unido a un disacárido compuesto por β-D-apiofuranosa y β-D-glucopiranosa. Este compuesto se encuentra en varias especies de plantas y se ha estudiado por sus posibles actividades biológicas y aplicaciones en diferentes campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol típicamente implica la glicosilación del orcinol con los donantes de azúcar apropiados. Las condiciones de reacción a menudo incluyen el uso de catalizadores como ácidos de Lewis o enzimas para facilitar el proceso de glicosilación. La reacción se lleva a cabo en disolventes anhidros para evitar la hidrólisis del enlace glucosídico.
Métodos de producción industrial
La producción industrial del 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol puede implicar la extracción del compuesto de fuentes naturales, seguida de la purificación mediante técnicas cromatográficas. Alternativamente, la síntesis a gran escala se puede lograr mediante reacciones de glicosilación optimizadas, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo fenólicos pueden oxidarse a quinonas.
Reducción: El enlace glucosídico se puede reducir en condiciones específicas.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.
Sustitución: Los nucleófilos como los alcóxidos o las aminas se pueden utilizar en presencia de catalizadores adecuados.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Formas reducidas del glucósido.
Sustitución: Derivados sustituidos con grupos hidroxilo modificados.
Aplicaciones Científicas De Investigación
El 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol se ha explorado para diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antioxidantes y antimicrobianas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de formulaciones y cosméticos basados en productos naturales.
Mecanismo De Acción
El mecanismo de acción del 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol implica su interacción con dianas moleculares y vías específicas. El compuesto puede modular las actividades enzimáticas, inhibir el estrés oxidativo e interactuar con los receptores celulares para ejercer sus efectos biológicos. Las dianas y vías moleculares exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
El 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol se puede comparar con otros glucósidos similares, como:
- Glucósido de orcinol B
- Anacardoside
- Curculigoside
- Curculigoside B
- Curculigoside C
- Curculigoside G
- Ácido glucosiríngico
Estos compuestos comparten similitudes estructurales pero pueden diferir en sus actividades biológicas y aplicaciones. El 1-O-β-D-Apiofuranosil-(1→6)-β-D-glucopiranósido de orcinol es único debido a su enlace glucosídico específico y la presencia de unidades de β-D-apiofuranosa y β-D-glucopiranosa.
Propiedades
Fórmula molecular |
C18H26O11 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3 |
Clave InChI |
XEGUBLZOESPNQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


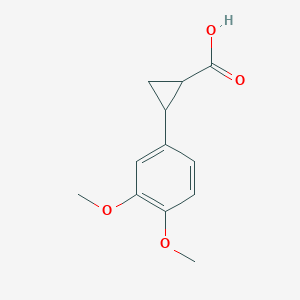

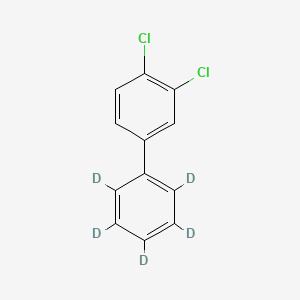
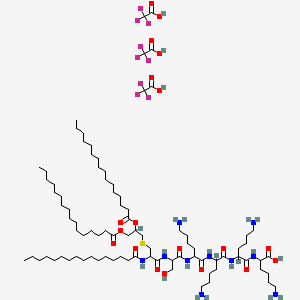
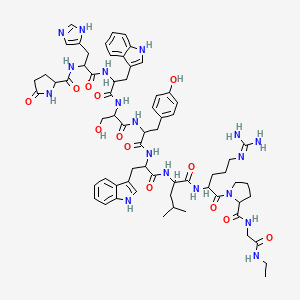
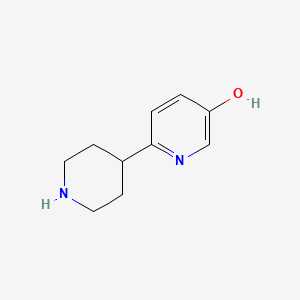
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
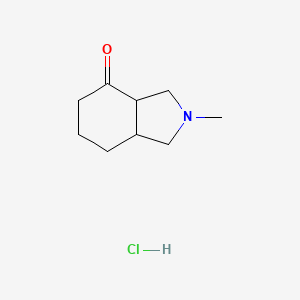
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)
